molecular formula C16H18NO3P B12822992 Diphenyl pyrrolidine-2-phosphonate CAS No. 345229-22-3

Diphenyl pyrrolidine-2-phosphonate

Cat. No.: B12822992
CAS No.: 345229-22-3
M. Wt: 303.29 g/mol
InChI Key: QOTDIUAVPXJUEG-UHFFFAOYSA-N
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Description

Diphenyl pyrrolidine-2-phosphonate is a chemical compound that has garnered interest in various fields of research due to its unique structure and properties It is characterized by the presence of a pyrrolidine ring bonded to a phosphonate group, with two phenyl groups attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl pyrrolidine-2-phosphonate can be synthesized through several methods. One common approach involves the copper-catalyzed arylation of amines. In this method, 10 mol % of copper(I) iodide (CuI) is used as the copper source, and 20 mol % of this compound acts as the ligand. The reaction is carried out in the presence of potassium phosphate (K3PO4) as the base and dimethylformamide (DMF) containing 2% water as the solvent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of efficient and inexpensive catalyst systems, such as copper(I) iodide, allows for the scalable production of this compound with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Diphenyl pyrrolidine-2-phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the copper-catalyzed arylation of amines, the primary product is the arylated amine .

Scientific Research Applications

Diphenyl pyrrolidine-2-phosphonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which diphenyl pyrrolidine-2-phosphonate exerts its effects involves its role as a ligand in catalytic reactions. It coordinates with metal ions, such as copper, to form stable complexes that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl pyrrolidine-2-phosphonate is unique due to the combination of the pyrrolidine ring and the phosphonate group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable ligand in catalytic reactions and a versatile compound in various research applications .

Properties

CAS No.

345229-22-3

Molecular Formula

C16H18NO3P

Molecular Weight

303.29 g/mol

IUPAC Name

2-diphenoxyphosphorylpyrrolidine

InChI

InChI=1S/C16H18NO3P/c18-21(16-12-7-13-17-16,19-14-8-3-1-4-9-14)20-15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2

InChI Key

QOTDIUAVPXJUEG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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